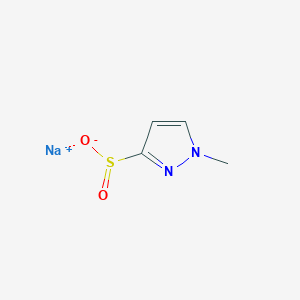
Sodium 1-methyl-1H-pyrazole-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-pyrazole-3-sulfinate is a chemical compound with the molecular formula C4H5N2NaO2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of sodium 1-methyl-1H-pyrazole-3-sulfinate typically involves the reaction of 1-methyl-1H-pyrazole with sulfur dioxide and a base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Sodium 1-methyl-1H-pyrazole-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield sulfinate salts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-methyl-1H-pyrazole-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of sodium 1-methyl-1H-pyrazole-3-sulfinate involves its interaction with molecular targets through its sulfinate group. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Sodium 1-methyl-1H-pyrazole-3-sulfinate can be compared with other similar compounds such as:
Sodium 1-methyl-1H-pyrazole-4-sulfinate: Similar in structure but with the sulfinate group at a different position on the pyrazole ring.
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: A derivative with additional amine groups, used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the position of the sulfinate group, which influences its chemical behavior and applications.
Properties
CAS No. |
1616974-34-5 |
|---|---|
Molecular Formula |
C4H5N2NaO2S |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
sodium;1-methylpyrazole-3-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
DKSGPIJWYRANJW-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC(=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


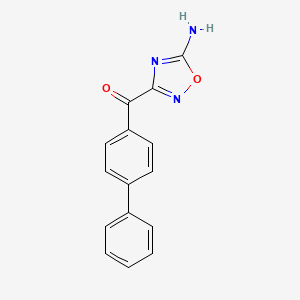
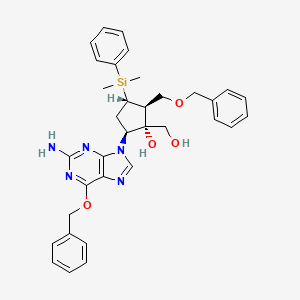
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
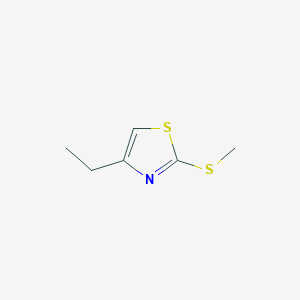
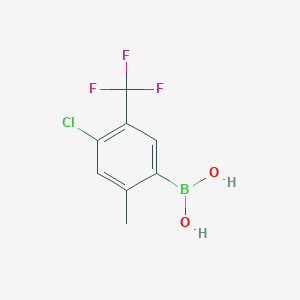
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
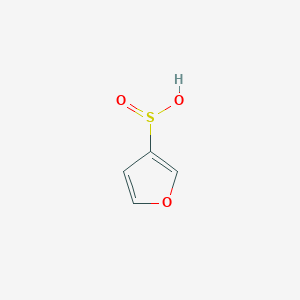
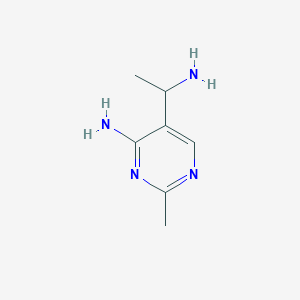
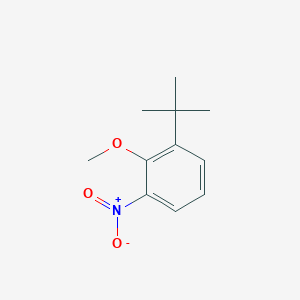
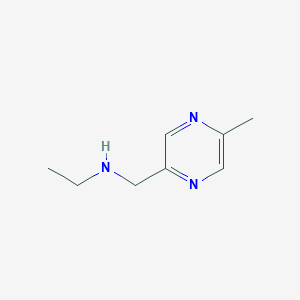
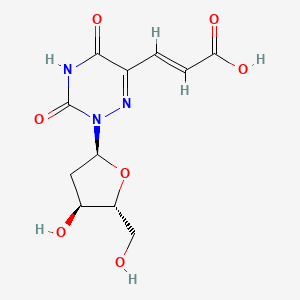
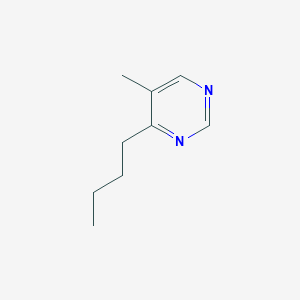
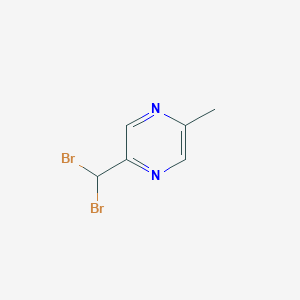
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
